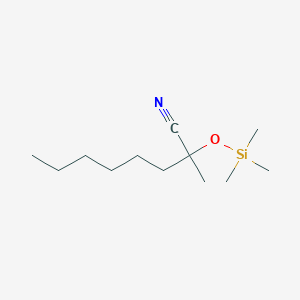
2-Methyl-2-trimethylsilyloxyoctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(trimethylsilyloxy)octanenitrile is an organic compound with the molecular formula C12H25NOSi. It is characterized by the presence of a nitrile group (-CN) and a trimethylsilyloxy group (-OSi(CH3)3) attached to an octane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile typically involves the reaction of 2-methyl-2-hydroxyoctanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
2-methyl-2-hydroxyoctanenitrile+trimethylsilyl chloride→2-methyl-2-(trimethylsilyloxy)octanenitrile+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsilyloxy)octanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(trimethylsilyloxy)octanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.
Aplicaciones Científicas De Investigación
2-methyl-2-(trimethylsilyloxy)octanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or bioactive compounds.
Medicine: Explored for its potential therapeutic properties. It may be used in the design of new medications or as a precursor for drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(trimethylsilyloxy)octanenitrile depends on its specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, facilitating its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-2-hydroxyoctanenitrile: The precursor in the synthesis of 2-methyl-2-(trimethylsilyloxy)octanenitrile.
2-methyl-2-(trimethylsilyloxy)hexanenitrile: A similar compound with a shorter carbon chain.
2-methyl-2-(trimethylsilyloxy)decanenitrile: A similar compound with a longer carbon chain.
Uniqueness
2-methyl-2-(trimethylsilyloxy)octanenitrile is unique due to its specific combination of functional groups and carbon chain length. The presence of the trimethylsilyloxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
51990-77-3 |
|---|---|
Fórmula molecular |
C12H25NOSi |
Peso molecular |
227.42 g/mol |
Nombre IUPAC |
2-methyl-2-trimethylsilyloxyoctanenitrile |
InChI |
InChI=1S/C12H25NOSi/c1-6-7-8-9-10-12(2,11-13)14-15(3,4)5/h6-10H2,1-5H3 |
Clave InChI |
JGHCCQPZHAQXLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


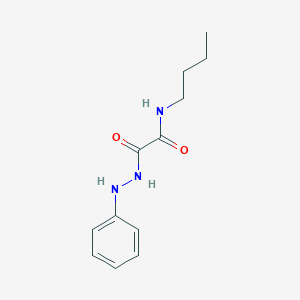
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
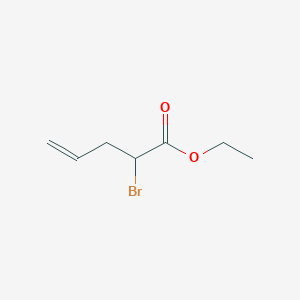
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
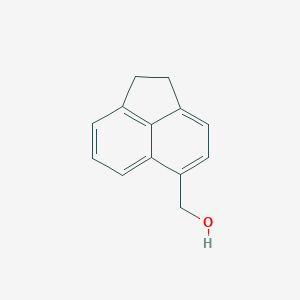


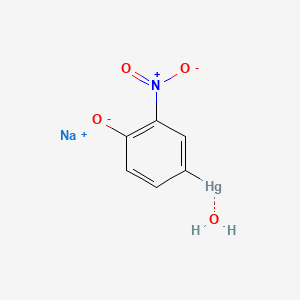
![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

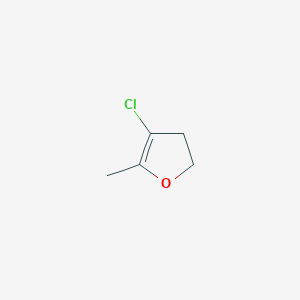
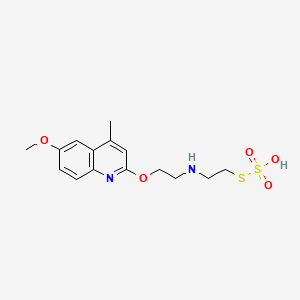
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)
